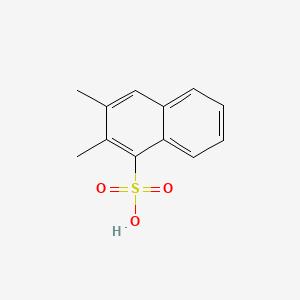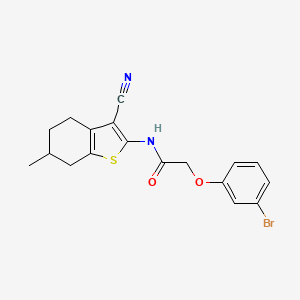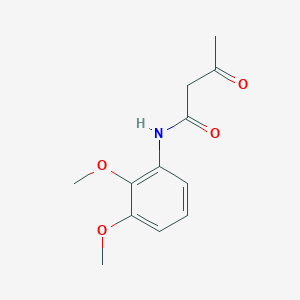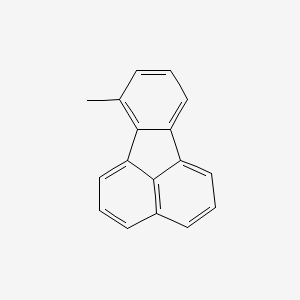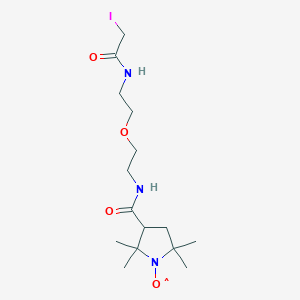![molecular formula C5H9NO4 B13821269 Glutamic acid,l-,[3h(g)]](/img/structure/B13821269.png)
Glutamic acid,l-,[3h(g)]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glutamic acid, l-, [3h(g)] is a radiolabeled form of the amino acid glutamic acid. It is commonly used in scientific research to study various biochemical processes, including neurotransmission and metabolism. The radiolabeling with tritium ([3h]) allows researchers to track the compound within biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of glutamic acid, l-, [3h(g)] typically involves the incorporation of tritium into the glutamic acid molecule. One common method is the regioselective tritiation of monomethyl succinate, followed by a two-step selective conversion of its free acid function into an aldehyde, and its subsequent conversion by the Strecker reaction into the corresponding α-aminonitrile and hence to the target tritiated glutamate .
Industrial Production Methods
Industrial production of glutamic acid, l-, [3h(g)] is often achieved through microbial fermentation. Corynebacterium glutamicum is a commonly used microorganism for this purpose. The fermentation process involves the optimization of various conditions, such as the concentration of sugar and malonic acid, to enhance the production yield .
化学反应分析
Types of Reactions
Glutamic acid, l-, [3h(g)] undergoes various chemical reactions, including:
Oxidation: Glutamic acid can be oxidized to form α-ketoglutarate.
Reduction: It can be reduced to form glutamate.
Substitution: The amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed
Oxidation: α-Ketoglutarate
Reduction: Glutamate
Substitution: Various substituted glutamate derivatives
科学研究应用
Glutamic acid, l-, [3h(g)] has a wide range of applications in scientific research:
Chemistry: Used to study reaction mechanisms and metabolic pathways.
Biology: Helps in understanding neurotransmission and brain function.
Medicine: Used in research related to neurological disorders and brain metabolism.
Industry: Employed in the production of flavor enhancers and food additives
作用机制
Glutamic acid, l-, [3h(g)] exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into l-glutamine, which the brain uses for fuel and protein synthesis .
相似化合物的比较
Similar Compounds
L-Glutamine: Another amino acid that is closely related to glutamic acid and is involved in similar metabolic pathways.
L-Aspartic Acid: Shares similar excitatory neurotransmitter functions in the central nervous system.
α-Ketoglutarate: A key intermediate in the Krebs cycle and closely related to glutamic acid metabolism
Uniqueness
Glutamic acid, l-, [3h(g)] is unique due to its radiolabeling with tritium, which allows for precise tracking and study of its metabolic pathways and interactions within biological systems. This makes it an invaluable tool in biochemical and medical research.
属性
分子式 |
C5H9NO4 |
|---|---|
分子量 |
149.14 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-tritiopentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i3T |
InChI 键 |
WHUUTDBJXJRKMK-BMCPPWMHSA-N |
手性 SMILES |
[3H][C@](CCC(=O)O)(C(=O)O)N |
规范 SMILES |
C(CC(=O)O)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


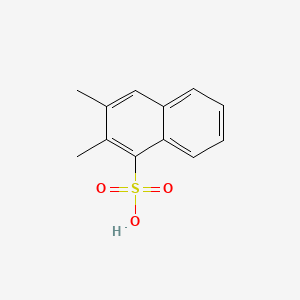

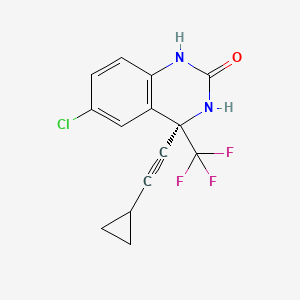
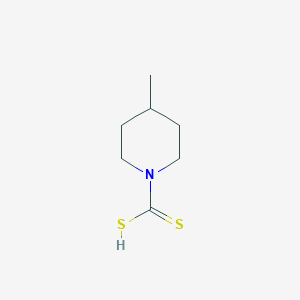
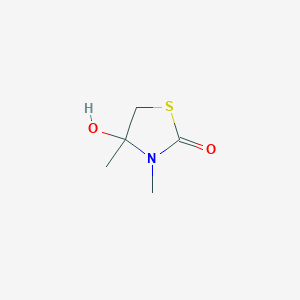
![3-(1,2-Diazabicyclo[2.2.2]oct-2-yl)-1-phenylpropyl acetate](/img/structure/B13821231.png)
